2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide
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Overview
Description
2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as IB-MECA and is a selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including inflammation, immune response, and cell proliferation. IB-MECA has been shown to have a variety of effects on these processes, making it a promising candidate for further research.
Mechanism of Action
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is found on a variety of cells, including immune cells and cells involved in inflammation. Activation of the adenosine A3 receptor has been shown to have a variety of effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, IB-MECA has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer research. IB-MECA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using IB-MECA in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation of using IB-MECA is its potential toxicity. Studies have shown that high doses of IB-MECA can be toxic to cells, making it important for researchers to carefully control the dosage when conducting experiments.
Future Directions
There are a variety of future directions for research involving IB-MECA. One potential area of research is the development of new treatments for inflammatory diseases based on the anti-inflammatory effects of IB-MECA. Another potential area of research is the development of new cancer treatments based on the anti-proliferative effects of IB-MECA. Additionally, research into the neuroprotective effects of IB-MECA could lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of IB-MECA involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-iodobenzoic acid, which is first converted to its acid chloride derivative. This derivative is then reacted with N-methylpropylamine to form the intermediate product. The final step involves the reaction of the intermediate with 2-iodobenzoyl chloride to form IB-MECA.
Scientific Research Applications
IB-MECA has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of IB-MECA as a potential treatment for inflammatory diseases. Studies have shown that IB-MECA can reduce inflammation in a variety of animal models, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18I2N2O2/c1-22(18(24)14-8-3-5-10-16(14)20)12-6-11-21-17(23)13-7-2-4-9-15(13)19/h2-5,7-10H,6,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBBUROEBKYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CC=C1I)C(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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